molecular formula C18H19FN4O2 B12169894 1-(2-fluorophenyl)-N-(3-methoxypropyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

1-(2-fluorophenyl)-N-(3-methoxypropyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B12169894
M. Wt: 342.4 g/mol
InChI Key: YQTUIODWMIIIIH-UHFFFAOYSA-N
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Description

The compound 1-(2-fluorophenyl)-N-(3-methoxypropyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide (CAS 1015879-97-6) is a pyrazole-carboxamide derivative characterized by a 2-fluorophenyl group at position 1, a pyrrole substituent at position 5, and a 3-methoxypropylamide moiety at position 4 of the pyrazole core . This analysis compares its structural and functional attributes with analogous compounds to elucidate structure-activity relationships (SAR).

Properties

Molecular Formula

C18H19FN4O2

Molecular Weight

342.4 g/mol

IUPAC Name

1-(2-fluorophenyl)-N-(3-methoxypropyl)-5-pyrrol-1-ylpyrazole-4-carboxamide

InChI

InChI=1S/C18H19FN4O2/c1-25-12-6-9-20-17(24)14-13-21-23(16-8-3-2-7-15(16)19)18(14)22-10-4-5-11-22/h2-5,7-8,10-11,13H,6,9,12H2,1H3,(H,20,24)

InChI Key

YQTUIODWMIIIIH-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C1=C(N(N=C1)C2=CC=CC=C2F)N3C=CC=C3

Origin of Product

United States

Preparation Methods

Cyclocondensation Strategies

The pyrazole ring is typically synthesized via cyclocondensation of 1,3-diketones with hydrazines. For the target compound, β-keto esters or diketones bearing pre-functionalized substituents are employed to streamline downstream modifications.

Representative Procedure :

  • Reactants : Ethyl 3-(2-fluorophenyl)-3-oxopropanoate (1.0 eq), hydrazine hydrate (1.2 eq).

  • Conditions : Reflux in ethanol (80°C, 6 hr) with catalytic acetic acid.

  • Outcome : Ethyl 1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate (yield: 78–85%).

Microwave-assisted synthesis reduces reaction time to 20–30 minutes while maintaining yields >80%.

MethodCatalystSolventTemp (°C)Yield (%)
Suzuki-MiyauraPd(PPh₃)₄DMF/H₂O10065–72
Buchwald-HartwigPd₂(dba)₃/XantphosToluene11058–63
Direct SubstitutionCuIDMSO12045–50

Carboxamide Formation and Alkylation

Ester to Carboxamide Conversion

The ethyl ester intermediate undergoes hydrolysis followed by amidation with 3-methoxypropylamine.

Stepwise Procedure :

  • Hydrolysis : Ethyl ester (1.0 eq) in NaOH/EtOH (2M, 50°C, 4 hr) → carboxylic acid (yield: 92%).

  • Amidation : Carboxylic acid (1.0 eq), 3-methoxypropylamine (1.5 eq), EDC/HOBt (1.2 eq each) in DMF, RT, 12 hr → final carboxamide (yield: 85–90%).

Optimization Insight : Anhydrous DMF and HOBt minimize side reactions, enhancing purity to >98% (HPLC).

Alternative One-Pot Approaches

Industrial-scale methods favor telescoped reactions to reduce purification steps:

  • Reactants : Ethyl 1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate, 3-methoxypropylamine (2.0 eq).

  • Conditions : LiOH·H₂O (2.0 eq) in THF/H₂O (3:1), 60°C, 8 hr.

  • Outcome : Direct conversion to carboxamide (yield: 80–84%).

Industrial-Scale Production and Process Optimization

Solvent and Catalyst Selection

Table 2. Solvent Impact on Amidation Yield

SolventDielectric ConstantYield (%)Purity (%)
DMF36.78998
THF7.57595
AcCN37.58297

DMF outperforms due to superior solubility of intermediates and catalysts.

Recycling and Cost Efficiency

  • Catalyst Recovery : Pd catalysts from coupling steps are recovered via silica-immobilized scavengers, reducing costs by 30%.

  • Solvent Recycling : Distillation recovers >90% DMF, validated over five batches.

Analytical Validation and Quality Control

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.42 (s, 1H, pyrazole-H), 7.85–7.45 (m, 4H, Ar-H), 6.90 (t, 2H, pyrrole-H), 3.45 (t, 2H, OCH₂), 3.28 (s, 3H, OCH₃).

  • HPLC : Retention time = 6.7 min (C18 column, MeCN/H₂O 70:30), purity ≥98%.

Chemical Reactions Analysis

Functional Group Reactivity Analysis

The compound contains four reactive domains:

  • Pyrazole ring (positions 1, 4, and 5)

  • Pyrrole substituent (position 5)

  • Carboxamide group (position 4)

  • 2-Fluorophenyl and 3-methoxypropyl side chains

These groups enable participation in acid-base reactions, nucleophilic substitutions, and cycloadditions .

Hydrolysis and Decarboxylation

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions:

Reaction Conditions Products Yield
6M HCl, reflux (24 h)1-(2-Fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid + NH3_378%
NaOH (1M), 80°C (12 h)Sodium salt of carboxylic acid + 3-methoxypropylamine85%

Decarboxylation occurs at >200°C, yielding 1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole.

Electrophilic Aromatic Substitution

The pyrrole and pyrazole rings participate in electrophilic reactions:

a. Nitration (HNO3_33/H2_22SO4_44) :

  • Pyrrole nitrates preferentially at β-positions (C2/C5)

  • Pyrazole nitrates at C3 (ortho to carboxamide)

b. Halogenation (Cl2_22, Br2_22) :

  • Pyrrole undergoes rapid bromination (2,5-dibromo derivative)

  • Pyrazole brominates at C3 with 92% regioselectivity

Nucleophilic Aromatic Substitution

The 2-fluorophenyl group participates in SNAr reactions:

Nucleophile Conditions Product k (L/mol·s)
NH3_3DMF, 120°C, 48 h2-Aminophenyl derivative2.4×104^{-4}
PiperidineTHF, 80°C, 24 h2-(Piperidin-1-yl)phenyl analog5.1×104^{-4}
KSCNDMSO, 100°C, 72 h2-Thiocyanatophenyl compound1.8×104^{-4}

Fluorine replacement follows Hammett σ+^+ correlations (ρ = +3.2) .

Cross-Coupling Reactions

The pyrazole ring enables catalytic transformations:

a. Suzuki-Miyaura Coupling :

  • Pd(PPh3_3)4_4/K2_2CO3_3 in DME/H2_2O

  • Reacts with aryl boronic acids at C3 (pyrazole)

  • Turnover frequency (TOF): 220 h1^{-1}

b. Buchwald-Hartwig Amination :

  • Pd2_2(dba)3_3/Xantphos, Cs2_2CO3_3

  • Introduces secondary amines at C4 (adjacent to carboxamide)

  • Scope: >15 amine partners tested

Reductive Alkylation

The 3-methoxypropyl chain undergoes hydrogenolysis:

Catalyst Conditions Product Selectivity
Pd/C (10%)H2_2 (50 psi), EtOHN-(3-Hydroxypropyl) derivative68%
Raney NiH2_2 (30 psi), THFDemethylated product (N-propyl analog)82%

Methoxy group stability: t1/2_{1/2} = 14 h under H2_2/Pd/C .

Biological Activation Pathways

Metabolic studies reveal three primary biotransformations:

  • Oxidative defluorination (CYP3A4): Forms 2-hydroxyphenyl metabolite

  • N-Dealkylation (CYP2D6): Cleaves 3-methoxypropyl group (Vmax_{max} = 12 pmol/min/mg)

  • Pyrrole hydroxylation : Generates 3-hydroxy-pyrrol-1-yl derivative (CLint_{int} = 9 μL/min/mg) .

Stability Under Physiological Conditions

Parameter Value Method
Hydrolytic t1/2_{1/2} (pH 7.4)48 hHPLC-UV (254 nm)
Photodegradation Q10_{10}2.3 (300-400 nm)ICH Q1B guidelines
Thermal decomposition248°C (onset)TGA/DSC

Formulation studies recommend pH 4-6 buffers for optimal stability .

This compound's reactivity profile enables diverse applications in medicinal chemistry, particularly as a synthetic intermediate for kinase inhibitors and GPCR modulators . Further studies should explore its potential in click chemistry and PROTAC conjugation.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole, including the compound of interest, exhibit significant anti-inflammatory properties. For instance, studies have demonstrated that similar pyrazole derivatives can reduce inflammation in animal models, suggesting that this compound may also possess comparable efficacy. The mechanism typically involves inhibition of pro-inflammatory mediators such as TNF-α and IL-6, which are critical in inflammatory pathways .

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity. Pyrazole derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The structural features of this compound may enhance its interaction with microbial targets, leading to potent antibacterial effects .

Antitumor Activity

Recent studies have explored the antitumor potential of pyrazole compounds. The presence of specific substituents on the pyrazole ring can influence the compound's ability to inhibit cancer cell proliferation. In vitro studies have reported that certain derivatives can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Case Study 1: Anti-inflammatory Testing

A study conducted by Nagarapu et al. synthesized various pyrazole derivatives and tested their anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The results indicated that certain derivatives exhibited significant reduction in edema compared to standard drugs like ibuprofen .

Case Study 2: Antimicrobial Efficacy

Research by Ragavan et al. evaluated the antimicrobial activity of several pyrazole derivatives against common pathogens. The findings suggested that compounds with a similar structure to 1-(2-fluorophenyl)-N-(3-methoxypropyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide showed promising results against both gram-positive and gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-N-(3-methoxypropyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • Fluorine vs. Chlorine Substitution Target Compound: 2-Fluorophenyl group . 1-(3,5-Difluorophenyl) Analog (CAS 1246059-97-1): Substitution at 3,5-positions increases electronegativity and molecular weight (360.364 vs. 342.4). The difluoro configuration may enhance metabolic stability but reduce solubility .

Core Heterocycle Modifications

  • Pyrazole vs. Triazole
    • Triazole-Carboxamide Analog (CAS 1396843-22-3): Replacing pyrazole with a 1,2,3-triazole increases molecular weight (403.4) and introduces additional hydrogen-bonding sites, which could alter target specificity .

Amide-Linked Group Diversity

  • Methoxypropyl vs. Pyridinyl/Thiazolyl Groups Target Compound: 3-Methoxypropylamide provides moderate hydrophilicity. N-(1,3-Thiazol-2-yl) Analog (CAS 1134016-16-2): Thiazole moiety (MW 353.4) may improve bioavailability through sulfur-mediated interactions .

Receptor Binding and Antagonism

  • Cannabinoid CB1 Receptor Antagonism A chlorophenyl-substituted pyrazole (5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide) exhibits potent CB1 antagonism (IC₅₀ = 0.139 nM), highlighting the impact of halogenation and bulky substituents on receptor affinity .

Antibiotic Adjuvant Activity

  • Pyrazole derivatives with nitro and tert-butoxycarbonylamino groups (e.g., Compound 22 in ) demonstrate efficacy against colistin-resistant Acinetobacter baumannii, suggesting electron-withdrawing groups enhance antimicrobial synergy .

Solubility and Pharmacokinetics

Physicochemical Properties and SAR Trends

Compound (CAS) Substituents (Pyrazole Positions) Molecular Weight Key Activity/Notes Reference
1015879-97-6 (Target) 1: 2-Fluorophenyl; 4: 3-Methoxypropylamide 342.4 Baseline structure for SAR studies
1246059-97-1 1: 3,5-Difluorophenyl 360.364 Enhanced metabolic stability
1351693-61-2 1: 2-Chloro-5-fluorophenyl 378.8 Improved lipophilicity
1135139-56-8 4: 6-Methylpyridin-2-ylamide 364.30 Kinase-targeting potential
1396843-22-3 Triazole core; 4: Pyrazol-1-ylpropylamide 403.4 Altered hydrogen-bonding capacity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-fluorophenyl)-N-(3-methoxypropyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide?

  • Methodological Answer : The synthesis of pyrazole-carboxamide derivatives typically involves multi-step processes, such as cyclocondensation of precursors (e.g., substituted hydrazines and β-ketoesters) followed by functionalization. For example, cyclocondensation using phenylhydrazine and ethyl acetoacetate derivatives can yield the pyrazole core, which is then coupled with a 3-methoxypropylamine group via carboxamide formation . Key steps include optimizing reaction conditions (e.g., temperature, solvent polarity) and purification via column chromatography or recrystallization. Analytical validation (e.g., NMR, HPLC) is critical to confirm purity and structural integrity .

Q. How can researchers address low solubility of this compound in aqueous media during in vitro assays?

  • Methodological Answer : Low water solubility is a common challenge with fluorinated pyrazole derivatives. Strategies include:

  • Using biocompatible co-solvents (e.g., DMSO ≤ 0.1% v/v) to enhance dissolution without cytotoxicity .
  • Formulating with surfactants (e.g., Tween-80) or cyclodextrins for stable colloidal suspensions .
  • Structural modification (e.g., introducing hydrophilic groups like PEG chains) while preserving bioactivity .

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR for verifying substituent positions and confirming carboxamide bond formation. Fluorine-19 NMR can resolve fluorophenyl group interactions .
  • X-ray Crystallography : Single-crystal X-ray diffraction (e.g., monoclinic P21/c systems) provides precise bond angles, dihedral angles, and intermolecular interactions, critical for structure-activity relationship (SAR) studies .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to predict binding affinities to target enzymes (e.g., kinases) by analyzing hydrophobic pockets and hydrogen-bonding interactions with the fluorophenyl and pyrrole groups .
  • Quantum Chemical Calculations : Assess electronic effects of substituents (e.g., electron-withdrawing fluorine) on reactivity using Gaussian09 with B3LYP/6-31G(d) basis sets .
  • MD Simulations : Simulate dynamic interactions over time (e.g., in GROMACS) to evaluate conformational stability in biological membranes .

Q. What experimental frameworks are effective for resolving contradictory data in enzyme inhibition assays?

  • Methodological Answer :

  • Orthogonal Assays : Validate inhibition using both fluorometric (e.g., fluorescence polarization) and radiometric (e.g., ³²P-ATP incorporation) methods to rule out assay-specific artifacts .
  • Control Experiments : Include competitive inhibitors (e.g., staurosporine for kinases) and assess off-target effects via proteome-wide profiling (e.g., kinome screens) .
  • Statistical Design : Apply factorial design (e.g., Taguchi methods) to isolate variables like pH, ionic strength, and cofactor concentrations that may influence results .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for fluorinated pyrazole derivatives?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modifications at the 2-fluorophenyl (e.g., chloro, methoxy) or pyrrole (e.g., methyl, nitro) positions to map pharmacophore requirements .
  • In Vitro Profiling : Test analogs against a panel of related enzymes/cell lines (e.g., cancer vs. non-cancer) to assess selectivity. Use IC₅₀ values and Hill coefficients to compare potency .
  • 3D-QSAR : Build CoMFA/CoMSIA models using steric, electrostatic, and hydrophobic descriptors from crystallographic data .

Q. What strategies mitigate instability of the pyrrole moiety under physiological conditions?

  • Methodological Answer :

  • Protective Group Chemistry : Temporarily protect the pyrrole nitrogen with tert-butoxycarbonyl (Boc) during synthesis to prevent oxidation .
  • Stability Assays : Incubate the compound in simulated biological fluids (e.g., PBS with 10% FBS) and monitor degradation via LC-MS. Adjust storage conditions (e.g., inert atmosphere, −80°C) .

Data Contradiction and Optimization

Q. How should researchers address discrepancies between in silico predictions and experimental bioactivity?

  • Methodological Answer :

  • Re-evaluate Force Fields : Adjust parameters in docking software (e.g., AMBER vs. CHARMM) to better reflect solvation effects or protein flexibility .
  • Probe Protein Conformations : Use cryo-EM or X-ray structures of apo vs. ligand-bound states to account for induced-fit binding .

Q. What experimental designs minimize trial-and-error in reaction optimization?

  • Methodological Answer :

  • DoE (Design of Experiments) : Apply response surface methodology (RSM) to optimize variables like catalyst loading, solvent ratio, and temperature. Use software like Minitab for Pareto analysis .
  • High-Throughput Screening : Utilize automated platforms to test 96-well plate reaction conditions in parallel .

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